3,3'-Methanediylbis[6-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid]
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Overview
Description
3,3’-Methanediylbis[6-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid] is a complex organic compound that features a unique structure incorporating a methanediyl bridge, thiadiazole rings, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methanediylbis[6-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid] typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Thiadiazole Rings: The thiadiazole rings are synthesized by reacting methyl hydrazinecarbodithioate or hydrazinecarbothioamide with appropriate starting materials.
Coupling Reactions: The thiadiazole derivatives are then coupled with benzoic acid derivatives through acylation reactions, often using reagents like hydrazonoyl chloride.
Methanediyl Bridge Formation: The final step involves the formation of the methanediyl bridge, linking the two benzoic acid moieties through a methylene group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-Methanediylbis[6-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid] undergoes various chemical reactions, including:
Oxidation: The thiadiazole rings can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and substituted benzoic acid derivatives .
Scientific Research Applications
3,3’-Methanediylbis[6-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid] has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-Methanediylbis[6-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid] involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar antimicrobial properties.
Benzoic Acid Derivatives: Compounds with benzoic acid moieties that have various industrial and medicinal applications.
Uniqueness
3,3’-Methanediylbis[6-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid] is unique due to its combination of thiadiazole rings, methanediyl bridge, and benzoic acid moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H22N6O6S4 |
---|---|
Molecular Weight |
630.7 g/mol |
IUPAC Name |
5-[[3-carboxy-4-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]phenyl]methyl]-2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C25H22N6O6S4/c1-12-28-30-24(40-12)38-10-20(32)26-18-5-3-14(8-16(18)22(34)35)7-15-4-6-19(17(9-15)23(36)37)27-21(33)11-39-25-31-29-13(2)41-25/h3-6,8-9H,7,10-11H2,1-2H3,(H,26,32)(H,27,33)(H,34,35)(H,36,37) |
InChI Key |
CICIGXUVQQVRDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)CSC4=NN=C(S4)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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